molecular formula C14H12F3N3 B13098248 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine CAS No. 1311186-65-8

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

Cat. No.: B13098248
CAS No.: 1311186-65-8
M. Wt: 279.26 g/mol
InChI Key: ZDBTZWUQLIAINJ-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a compound of significant interest in the field of medicinal chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopenta[d]pyrimidine core. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine typically involves a multi-step processThe reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and signaling pathways, leading to altered cellular functions. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a triazole ring fused to the pyrimidine core.

    4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group attached to a pyridine ring.

Uniqueness

The uniqueness of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine lies in its specific combination of the trifluoromethylphenyl group and the cyclopenta[d]pyrimidine core. This combination imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for drug development .

Biological Activity

The compound 2-(4-(trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine is a member of the cyclopentapyrimidine class, which has attracted attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H12F3N5
  • Molecular Weight : 297.26 g/mol
  • CAS Number : 1389264-17-8

The biological activity of this compound is primarily linked to its ability to interact with specific biochemical targets, such as kinases and other signaling molecules. The trifluoromethyl group enhances lipophilicity and may improve cellular uptake, thereby influencing its pharmacokinetics.

Target Engagement

Research indicates that compounds similar to this compound can inhibit phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are crucial in various cellular signaling pathways. These kinases are implicated in diseases such as cancer and neurodegenerative disorders. For instance, a study demonstrated that selective PI5P4Kγ inhibitors could reduce mutant protein levels in Huntington's disease models and inhibit proliferation in leukemic cell lines .

Anticancer Activity

Several studies have reported the anticancer potential of trifluoromethyl pyrimidine derivatives. In vitro assays indicated that these compounds exhibit activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Notably, the activities were reported at concentrations around 5 μg/ml .

Selectivity and Safety Profiles

In a selectivity profiling study involving over 140 protein kinases, compounds from this class showed minimal off-target effects, with only two kinases exhibiting significant residual activity at high concentrations. This suggests a favorable safety profile for further development .

Case Studies

  • Case Study on PI5P4K Inhibition :
    • A series of thienylpyrimidines were tested for their ability to inhibit PI5P4Kγ. Compound 15 , a structural analog, showed a K_D value of 7.1 nM against PI5P4Kγ and was well-tolerated in vivo with good brain penetration .
  • Anticancer Efficacy :
    • A novel synthesis of trifluoromethyl pyrimidine derivatives demonstrated significant anticancer activity against multiple cell lines when administered at varying concentrations. The results indicated that while these compounds were less potent than established chemotherapeutics like doxorubicin, they still exhibited promising bioactivity .

Data Tables

Biological Activity Cell Line Tested Concentration (μg/ml) Activity
AnticancerPC35Moderate
AnticancerK5625Moderate
AnticancerHela5Moderate
AnticancerA5495Moderate
Selectivity Profile Kinase Tested Residual Activity (%)
PI5P4KγAURKB31
PI5P4KγCLK237

Properties

CAS No.

1311186-65-8

Molecular Formula

C14H12F3N3

Molecular Weight

279.26 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C14H12F3N3/c15-14(16,17)9-6-4-8(5-7-9)13-19-11-3-1-2-10(11)12(18)20-13/h4-7H,1-3H2,(H2,18,19,20)

InChI Key

ZDBTZWUQLIAINJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N=C2N)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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